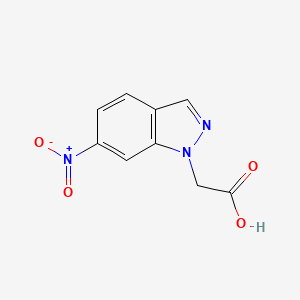2-(6-nitro-1H-indazol-1-yl)acetic acid
CAS No.: 857801-04-8
Cat. No.: VC5484554
Molecular Formula: C9H7N3O4
Molecular Weight: 221.172
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 857801-04-8 |
|---|---|
| Molecular Formula | C9H7N3O4 |
| Molecular Weight | 221.172 |
| IUPAC Name | 2-(6-nitroindazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14) |
| Standard InChI Key | PDPCLJQBZJYUNV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
2-(6-Nitro-1H-indazol-1-yl)acetic acid is characterized by the IUPAC name 2-(6-nitroindazol-1-yl)acetic acid and the SMILES notation C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O. Its Standard InChIKey (PDPCLJQBZJYUNV-UHFFFAOYSA-N) confirms a unique stereoelectronic configuration, with the nitro group at position 6 of the indazole ring and an acetic acid moiety at position 1.
Table 1: Key Physicochemical Properties
The compound’s structural analog, 2-(5-nitro-1H-indazol-1-yl)acetic acid, crystallizes in a monoclinic system with space group P21/c and unit cell dimensions a = 7.8541 Å, b = 7.9274 Å, c = 15.877 Å, and β = 101.149° . While direct data for the 6-nitro derivative is lacking, this suggests a similar propensity for forming hydrogen-bonded 3D networks, which may influence solubility and reactivity.
Synthesis and Derivative Development
Stepwise Synthesis from 6-Nitro-1H-indazole
The synthesis of 2-(6-nitro-1H-indazol-1-yl)acetic acid derivatives typically involves a four-step protocol :
-
Alkylation: 6-Nitro-1H-indazole reacts with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-6-nitro-1H-indazole (Compound 1) .
-
Hydrazination: Compound 1 undergoes substitution with hydrazine hydrate to yield 1-(2-hydrazinoethyl)-6-nitro-1H-indazole (Compound 2) .
-
Schiff Base Formation: Condensation of Compound 2 with aromatic aldehydes produces hydrazone intermediates (Compounds 3a-j) .
-
Cyclization: Treatment with chloroacetyl chloride in the presence of triethylamine facilitates β-lactam ring formation, yielding 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones (Compounds 4a-j) .
Table 2: Representative Derivatives and Yields
| Derivative | R Group | Yield (%) |
|---|---|---|
| 4a | Phenyl | 68 |
| 4b | 4-Chlorophenyl | 72 |
| 4c | 4-Methoxyphenyl | 65 |
Structural Confirmation Techniques
Synthetic intermediates and final derivatives are characterized using:
-
IR Spectroscopy: Absorption bands at 1729–1741 cm⁻¹ confirm β-lactam carbonyl groups .
-
¹H/¹³C NMR: Key signals include δ 5.22–5.37 ppm (N–CH) and δ 168.1–172.7 ppm (cyclic CO) .
-
X-ray Diffraction: Analogous indazole derivatives exhibit O–H···N and C–H···O hydrogen bonds, stabilizing crystal lattices .
Biological Activities of Derivatives
Antimicrobial and Antitubercular Profiles
Derivatives of 2-(6-nitro-1H-indazol-1-yl)acetic acid demonstrate broad-spectrum activity:
-
Antibacterial: Compound 4a inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .
-
Antifungal: 4b shows efficacy against Candida albicans (MIC: 50 µg/mL) .
-
Antitubercular: 4c reduces Mycobacterium tuberculosis growth by 85% at 100 µg/mL .
Anti-inflammatory Activity
In vivo studies on albino rats reveal that derivative 4d (4-nitrophenyl substituent) reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac .
Computational Insights into Bioactivity
Density Functional Theory (DFT) calculations on the structural analog 2-(5-nitro-1H-indazol-1-yl)acetic acid identify two conformers (C1 and C2), with C1 exhibiting greater stability due to higher dipole moments (μ = 8.2 D in ethanol) and solvation energy . Molecular docking studies suggest moderate binding affinity (−5.57 kcal/mol) to SARS-CoV-2 3CLpro, hinting at antiviral potential .
Structural and Electronic Properties
Conformational Analysis
B3LYP/6-311++G** calculations reveal that the C1 conformer of analogous indazole derivatives adopts a planar configuration, stabilizing intramolecular hydrogen bonds (O–H···N) . Natural Bond Orbital (NBO) analysis indicates charge transfer from the indazole ring to the nitro and carboxyl groups, enhancing electrophilic reactivity .
Spectroscopic Correlations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume